![molecular formula C7H5ClN2O B11914013 3-Chloro-3-phenoxy-3H-diazirine CAS No. 82849-43-2](/img/structure/B11914013.png)
3-Chloro-3-phenoxy-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed from diazirines can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, making them valuable tools in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenoxy-3H-diazirine typically involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with hydrazine to form phenoxyacetohydrazide. The final step involves the reaction of phenoxyacetohydrazide with sodium hypochlorite to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-phenoxy-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to light, this compound generates carbenes that can insert into C–H, O–H, or N–H bonds.
Thermal Reactions: Heating the compound also leads to the formation of carbenes, which can participate in similar insertion reactions.
Common Reagents and Conditions:
Photochemical Activation: Light sources with wavelengths around 350-365 nm are commonly used.
Thermal Activation: Heating to temperatures around 110-130°C is typical.
Major Products: The major products formed from these reactions are the result of carbene insertion into various bonds, leading to the formation of new C–H, O–H, or N–H bonds .
Scientific Research Applications
Chemical Biology Applications
Photoaffinity Labeling
One of the primary applications of 3-chloro-3-phenoxy-3H-diazirine is in photoaffinity labeling , a technique used to study protein interactions and binding dynamics. Upon exposure to ultraviolet light, the diazirine group undergoes photolytic cleavage, generating reactive carbenes that can covalently bond with nearby biomolecules, such as proteins and nucleic acids. This property enables researchers to map the binding sites of ligands on target proteins, facilitating the understanding of protein-protein interactions and receptor-ligand dynamics .
Mechanism of Action
The mechanism involves the generation of reactive intermediates that form covalent bonds with nucleophilic sites on proteins. This irreversible binding allows for long-term studies of protein behavior under various conditions, making it invaluable for investigating cellular mechanisms and drug interactions.
Medicinal Chemistry
Potential Pharmacological Agents
this compound has shown promise as a pharmacological agent due to its ability to interact with biological macromolecules through covalent bonding. Studies indicate that diazirine derivatives can effectively inhibit ion channels, which may lead to the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition Studies
In recent investigations, compounds similar to this compound have been evaluated for their inhibitory effects on enzymes crucial for viral replication, such as DDX3X helicase in SARS-CoV-2. These studies highlight the compound's potential as a lead structure for developing novel antiviral agents .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves diazotization reactions followed by coupling with chlorophenols under acidic conditions. This method allows for the introduction of various substituents that can enhance the compound's reactivity and specificity in biological applications.
Reactivity Studies
Research has shown that this compound can participate in various chemical reactions, including substitution reactions and cycloaddition reactions. These properties make it a versatile reagent in organic synthesis and materials science .
Comparative Analysis with Related Compounds
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2-(4-Chlorophenoxy)diazine | Contains a chlorophenyl group | Less reactive; used in organic synthesis |
Trifluoromethyldiazirine | Contains trifluoromethyl group | Higher reactivity; used in similar applications |
Phenylazide | Azide functional group instead | Primarily used for click chemistry; less versatile |
The unique feature of this compound lies in its combination of chlorinated substituents and the diazirine moiety, enhancing both its reactivity and specificity compared to other compounds like phenylazides or simple diazines .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in various applications:
- Protein Interaction Mapping : A study demonstrated the successful use of this compound to label ion channels, providing insights into their structural dynamics.
- Antiviral Activity : Research highlighted its inhibitory effect on viral replication mechanisms, showcasing its potential as an antiviral agent against emerging pathogens like SARS-CoV-2 .
- Synthetic Applications : The compound has been utilized as a precursor for synthesizing complex organic molecules through photochemical reactions, expanding its utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 3-Chloro-3-phenoxy-3H-diazirine involves the generation of carbenes upon activation by light, heat, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, forming new bonds and modifying the structure of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .
Comparison with Similar Compounds
Trifluoromethyl aryl diazirines: These compounds are also used as carbene precursors and are known for their high reactivity and stability.
Phenyldiazirine: Another diazirine compound that generates carbenes upon activation.
Uniqueness: 3-Chloro-3-phenoxy-3H-diazirine is unique due to its specific substitution pattern, which influences its reactivity and the types of bonds it can insert into. Its ability to generate carbenes under various activation conditions makes it a versatile tool in chemical and biological research .
Biological Activity
3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound notable for its ability to generate reactive carbene species upon photolysis. This property makes it a valuable tool in chemical biology, particularly for studying protein interactions and labeling. The compound's structure includes a diazirine functional group and a chlorophenoxy moiety, which enhances its reactivity and potential applications in medicinal chemistry and materials science.
The primary biological activity of this compound is associated with its photolytic cleavage under ultraviolet light, leading to the formation of highly reactive carbenes. These carbenes can react with nucleophiles such as amino acids in proteins, enabling covalent labeling of biomolecules. This characteristic is particularly beneficial in photoaffinity labeling experiments, allowing researchers to identify binding sites of ligands on target proteins. Studies have shown that diazirine compounds can effectively inhibit ion channels, suggesting their potential as pharmacological agents .
Applications in Research
The applications of this compound are diverse and include:
- Protein Interaction Studies : The compound can be used to map protein-protein interactions and receptor-ligand binding dynamics.
- Covalent Labeling : It facilitates long-term studies on protein behavior under different conditions due to the irreversible nature of covalent bonding.
- Drug Development : Its reactivity may be harnessed in the development of new therapeutic agents targeting specific proteins .
Case Studies
- Photoaffinity Labeling : A study utilized this compound to immobilize a library of compounds onto glass surfaces through carbene insertion. This method allowed for the screening of potential binders to specific proteins, significantly narrowing down candidates for further investigation .
- Therapeutic Applications : Research has demonstrated the use of diazirine derivatives in developing probes for selective delivery of active compounds into specific organelles or cells. The unique properties of diazirines enable efficient covalent capture of various cargos, enhancing their therapeutic effects .
Comparative Analysis
A comparison of this compound with other related compounds reveals its unique features:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2-(4-Chlorophenoxy)diazine | Contains a chlorophenyl group | Less reactive; used in organic synthesis |
Trifluoromethyldiazirine | Contains trifluoromethyl group | Higher reactivity; used in similar applications but more potent |
Phenylazide | Azide functional group instead of diazirine | Used primarily for click chemistry; less versatile than diazirines |
The combination of chlorinated substituents and the diazirine moiety in this compound enhances both its reactivity and specificity compared to other compounds like phenylazides or simple diazines .
Properties
CAS No. |
82849-43-2 |
---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-3-phenoxydiazirine |
InChI |
InChI=1S/C7H5ClN2O/c8-7(9-10-7)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UQIBSMLVIOIRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2(N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.